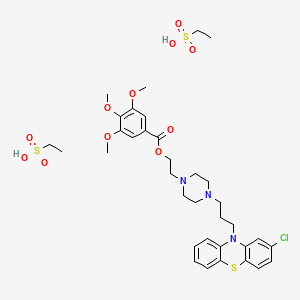

Methophenazine diethanesulfonate

Description

BenchChem offers high-quality Methophenazine diethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methophenazine diethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1674-48-2 |

|---|---|

Molecular Formula |

C35H48ClN3O11S3 |

Molecular Weight |

818.4 g/mol |

IUPAC Name |

2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 3,4,5-trimethoxybenzoate;ethanesulfonic acid |

InChI |

InChI=1S/C31H36ClN3O5S.2C2H6O3S/c1-37-26-19-22(20-27(38-2)30(26)39-3)31(36)40-18-17-34-15-13-33(14-16-34)11-6-12-35-24-7-4-5-8-28(24)41-29-10-9-23(32)21-25(29)35;2*1-2-6(3,4)5/h4-5,7-10,19-21H,6,11-18H2,1-3H3;2*2H2,1H3,(H,3,4,5) |

InChI Key |

YUUZEPKGGQPQLT-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)O.CCS(=O)(=O)O.COC1=CC(=CC(=C1OC)OC)C(=O)OCCN2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Methophenazine diethanesulfonate as a selective calmodulin inhibitor.

Part 1: Executive Summary & Pharmacological Profile

Methophenazine diethanesulfonate (also known as Metofenazate ) represents a critical evolution in the pharmacological manipulation of Calcium/Calmodulin (Ca2+/CaM) signaling. While classical phenothiazines (e.g., Trifluoperazine, Chlorpromazine) are potent CaM antagonists, their utility is compromised by "promiscuity"—they indiscriminately inhibit other calcium-binding proteins, most notably Troponin C (TnC) .

Methophenazine diethanesulfonate distinguishes itself through structural selectivity . It inhibits CaM-dependent enzymes (such as cyclic nucleotide phosphodiesterase) with a

Chemical Identity

-

Common Name: Methophenazine diethanesulfonate (Metofenazate)[1][2][3][4]

-

Chemical Structure: 2-chloro-10-{3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}phenothiazine 3,4,5-trimethoxybenzoate 1,2-ethanedisulfonate.

-

Mechanism Class: Allosteric CaM Antagonist (Hydrophobic Pocket Competitor).

-

Key Differentiator: Steric exclusion from the Troponin C binding cleft due to the bulky 3,4,5-trimethoxybenzoate ester group.

Part 2: Mechanistic Deep Dive

To understand the utility of Methophenazine, one must understand the "Hydrophobic Snap-Trap" mechanism of Calmodulin and how this inhibitor exploits it.

The Hydrophobic Snap-Trap

Calmodulin functions as a sensor. Upon binding four

The Inhibition Mode

Methophenazine functions as a competitive antagonist for the effector site .

-

Binding: The phenothiazine tricyclic ring inserts itself into the hydrophobic pockets of

. -

Locking: The bulky side chain (specifically the trimethoxybenzoate moiety) acts as a wedge. It prevents the CaM lobes from collapsing around a target protein.

-

Selectivity (The Critical Insight): Troponin C is structurally homologous to CaM but has a slightly narrower/more rigid hydrophobic cleft. While the smaller Trifluoperazine fits into both CaM and TnC, the bulky ester tail of Methophenazine sterically clashes with the TnC pocket, preventing binding.

Pathway Visualization

Figure 1: Mechanism of Action. Methophenazine selectively intercepts activated CaM, preventing effector coupling, while sparing Troponin C due to steric hindrance.

Part 3: Experimental Protocols

To validate Methophenazine activity, you cannot rely on simple phenotypic observation (which could be off-target toxicity). You must use a Self-Validating Biochemical Assay that proves CaM inhibition vs. general protein denaturation.

Protocol A: The PDE1 Activation Assay (Functional Standard)

This assay measures the drug's ability to prevent CaM from activating Phosphodiesterase 1 (PDE1).

Reagents:

-

Purified Calmodulin (bovine brain or recombinant).

-

Purified PDE1 (CaM-dependent).

-

Substrate: cAMP or cGMP.

-

Methophenazine Diethanesulfonate (dissolve in DMSO, store -20°C).

Workflow:

-

Baseline Setup: Establish the basal activity of PDE1 (without CaM) and the maximal activity (PDE1 +

/CaM). -

Titration: Incubate PDE1 + CaM (fixed concentration, e.g., 10 nM) +

(100 µM) with increasing concentrations of Methophenazine (0.1 µM to 100 µM). -

Reaction: Initiate with cAMP. Stop reaction after 10-20 mins.

-

Validation Check:

-

Control 1: Add excess CaM (10 µM). If inhibition is reversed, the drug is acting on CaM (competitive). If not reversed, the drug is killing the enzyme (non-specific toxicity).

-

Control 2: Test on a CaM-independent enzyme (e.g., PDE4). There should be NO inhibition.

-

Protocol B: The Selectivity Counter-Screen (TnC vs. CaM)

This protocol confirms you are using Methophenazine correctly and not confusing it with Trifluoperazine.

Method: Fluorescence Hydrophobic Probe Displacement. Probe: Dansyl-CaM (fluorescently labeled CaM) vs. Dansyl-TnC.

-

Preparation: Complex Dansyl-CaM with

. Fluorescence intensity will be high (hydrophobic pocket open). -

Challenge: Titrate Methophenazine.

-

Readout:

-

CaM: Fluorescence should decrease or shift as the drug displaces the probe or alters the pocket environment (

). -

TnC: Fluorescence should remain unchanged even at high concentrations (

). -

Note: If you use Trifluoperazine here, both signals will change. This is the definitive proof of Methophenazine's value.

-

Part 4: Comparative Data Analysis

The following table summarizes why Methophenazine is superior for muscle physiology research compared to the standard Trifluoperazine.

| Parameter | Trifluoperazine (TFP) | Methophenazine (MP) | Biological Implication |

| CaM Inhibition ( | 4 µM | 7 µM | MP is slightly less potent, requiring higher working concentrations.[1] |

| Troponin C Binding | High Affinity ( | No Binding ( | CRITICAL: TFP disrupts muscle contraction directly via TnC; MP does not. |

| Actomyosin ATPase | Inhibits (via TnC) | No Effect | MP allows study of CaM effects in muscle without stopping the contractile machinery. |

| Selectivity Ratio | ~1:6 (CaM:TnC) | >1:140 (CaM:TnC) | MP is the only "clean" tool for distinguishing CaM vs. TnC effects. |

Part 5: Experimental Workflow Diagram

Figure 2: Decision Logic for validating CaM-dependency using Methophenazine.

Part 6: References

-

Tkachuk, V. A., & Baldenkov, G. N. (1978). Isolation and properties of the calcium-calmodulin-dependent phosphodiesterase from the rabbit heart. Biokhimiya, 43, 1097-1110. (Foundational method for the PDE assay).

-

Tkachuk, V. A., Baldenkov, G. N., Feoktistov, I. A., & Men'shikov, M. Y. (1987). Metofenazate as a more selective calmodulin inhibitor than trifluoperazine.[1][3][4] Arzneimittel-Forschung/Drug Research, 37(9), 1013-1017.[3][4] (The definitive paper establishing the selectivity of Methophenazine diethanesulfonate).

-

Weiss, B., & Levin, R. M. (1978). Mechanism for selectively inhibiting the activation of cyclic nucleotide phosphodiesterase and adenylate cyclase by antipsychotic agents. Advances in Cyclic Nucleotide Research, 9, 285-303. (Establishes the phenothiazine binding mechanism).

-

Hidaka, H., et al. (1981). N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide, a calmodulin antagonist, inhibits cell proliferation. Proceedings of the National Academy of Sciences, 78(7), 4354-4357. (Comparison source for W-7/W-13 inhibitors).

Sources

- 1. Metofenazate as a more selective calmodulin inhibitor than trifluoperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metofenazate (diethanesulfonate) | Calmodulin | 1674-48-2 | Invivochem [invivochem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | A Covalent Calmodulin Inhibitor as a Tool to Study Cellular Mechanisms of K-Ras-Driven Stemness [frontiersin.org]

The Pharmacological Profile of Methophenazine Diethanesulfonate: A Technical Guide for Researchers

Abstract

Methophenazine diethanesulfonate, also known as Metofenazate, is a phenothiazine derivative identified as a selective calmodulin (CaM) inhibitor. This technical guide provides a comprehensive overview of its pharmacological profile, synthesizing available preclinical data to inform researchers and drug development professionals. While clinical data remains elusive, this document delves into the compound's mechanism of action, its distinction from other calmodulin inhibitors, and the broader context of its chemical class. The guide is structured to provide a foundational understanding for potential future investigations into this molecule's therapeutic applications.

Introduction: The Phenothiazine Landscape and the Emergence of a Selective Calmodulin Inhibitor

The phenothiazine chemical scaffold has given rise to a diverse array of pharmacologically active compounds, most notably antipsychotic agents that primarily exert their effects through dopamine D2 receptor antagonism.[1] These compounds often exhibit a broad receptor binding profile, interacting with serotonergic, histaminergic, and adrenergic receptors, which contributes to both their therapeutic efficacy and their side effect profiles.

Methophenazine diethanesulfonate emerges from this chemical class with a distinct primary mechanism of action: the selective inhibition of calmodulin.[2] Calmodulin is a ubiquitous and highly conserved calcium-binding protein that plays a pivotal role in numerous cellular signaling pathways by modulating the activity of a wide range of enzymes and ion channels. The ability to selectively inhibit calmodulin presents a promising avenue for therapeutic intervention in various pathological conditions.

This guide will elucidate the known pharmacological properties of Methophenazine diethanesulfonate, with a focus on its interaction with calmodulin and the implications of this selectivity.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of Methophenazine diethanesulfonate is fundamental to its study and formulation.

| Property | Value | Source |

| Chemical Name | Methophenazine diethanesulfonate | MedChemExpress |

| Synonyms | Metofenazate diethanesulfonate | MedChemExpress |

| Molecular Formula | C35H48ClN3O11S3 | Biorbyt |

| Molecular Weight | 818.41 g/mol | Biorbyt |

| CAS Number | 1674-48-2 | Biorbyt |

Pharmacodynamics: The Core Mechanism of Action

The primary pharmacological target of Methophenazine is calmodulin (CaM).

Selective Calmodulin Inhibition

A seminal study distinguished Methophenazine as a more selective CaM inhibitor compared to the widely used trifluoperazine.[2] The key findings from this research are summarized below:

| Parameter | Methophenazine (Metofenazate) | Trifluoperazine (TFP) |

| Ki for Calmodulin-dependent Phosphodiesterase Inhibition | 7 µmol/l | 4 µmol/l |

| Effect on Troponin C | No significant effect | Interacts with Troponin C |

This selectivity for calmodulin over troponin C, another calcium-binding protein crucial for muscle contraction, is a significant feature of Methophenazine's pharmacological profile.[2] This suggests a potentially lower risk of cardiac side effects compared to less selective CaM inhibitors.

Proposed Mechanism of Calmodulin Inhibition

The binding of phenothiazines to calmodulin is calcium-dependent. It is hypothesized that in the presence of Ca2+, calmodulin undergoes a conformational change, exposing hydrophobic domains to which phenothiazines can bind. This interaction is thought to prevent calmodulin from activating its target enzymes.

Diagram: Proposed Mechanism of Methophenazine's Calmodulin Inhibition

Caption: Proposed mechanism of Methophenazine's calmodulin inhibition.

Potential Off-Target Effects

Given its phenothiazine structure, it is plausible that Methophenazine diethanesulfonate interacts with other receptors, which could contribute to a broader pharmacological profile and potential side effects. While specific binding data for Methophenazine at these receptors is not publicly available, the general receptor interaction profile of phenothiazines includes:

-

Dopamine D2 Receptors: Antagonism at these receptors is the hallmark of the antipsychotic effects of many phenothiazines.[1]

-

Serotonin (5-HT) Receptors (e.g., 5-HT2A): Interaction with serotonin receptors can modulate the effects of dopamine blockade and may influence mood and cognition.[3][4]

-

Histamine H1 Receptors: Blockade of these receptors is responsible for the sedative and antiemetic effects of many phenothiazines.

-

Adrenergic (α1) Receptors: Antagonism at these receptors can lead to cardiovascular side effects such as orthostatic hypotension.

Further research is required to delineate the specific receptor binding profile of Methophenazine diethanesulfonate.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

A comprehensive understanding of a compound's ADME profile is critical for its development as a therapeutic agent. Unfortunately, based on extensive searches of publicly available literature and databases, there is no specific information regarding the pharmacokinetics of Methophenazine diethanesulfonate.

Key unanswered questions include:

-

Absorption: What is its oral bioavailability? What are the optimal routes of administration?

-

Distribution: Does it cross the blood-brain barrier? What is its extent of plasma protein binding?

-

Metabolism: Which cytochrome P450 (CYP) enzymes are involved in its metabolism? Are there any active metabolites?

-

Excretion: What are the primary routes of elimination from the body? What is its half-life?

Experimental Protocols for Determining ADME Properties

For researchers interested in investigating the ADME profile of Methophenazine diethanesulfonate, the following standard in vitro and in vivo assays are recommended:

-

Objective: To identify the primary metabolic pathways and the enzymes involved.

-

Methodology:

-

Incubate Methophenazine diethanesulfonate with human and animal liver microsomes or S9 fractions.

-

Analyze the samples at various time points using LC-MS/MS to identify and quantify the parent compound and its metabolites.

-

To identify specific CYP450 isozymes, use recombinant human CYP enzymes or selective chemical inhibitors.

-

-

Objective: To assess the potential for oral absorption and blood-brain barrier penetration.

-

Methodology:

-

Utilize Caco-2 cell monolayers as a model for intestinal absorption.

-

Employ a blood-brain barrier model, such as co-cultures of endothelial cells, pericytes, and astrocytes.

-

Measure the transport of Methophenazine diethanesulfonate across the cell monolayers in both apical-to-basolateral and basolateral-to-apical directions.

-

-

Objective: To determine the fraction of the drug bound to plasma proteins.

-

Methodology:

-

Use equilibrium dialysis, ultrafiltration, or ultracentrifugation methods.

-

Incubate Methophenazine diethanesulfonate with plasma from different species (including human).

-

Measure the concentration of the free and bound drug.

-

Diagram: Standard ADME Experimental Workflow

Caption: A typical workflow for characterizing the ADME properties of a compound.

Therapeutic Applications and Clinical Development

Despite its interesting preclinical profile as a selective calmodulin inhibitor, there is no publicly available information on any clinical trials conducted with Methophenazine diethanesulfonate for any therapeutic indication. Patent literature may hold clues to potential applications, but a direct line to clinical use is not apparent from the available scientific literature.

The selective inhibition of calmodulin could theoretically be beneficial in a range of diseases, including:

-

Cancer: Calmodulin is involved in cell proliferation and survival.

-

Neurological Disorders: Calmodulin plays a role in neurotransmission and synaptic plasticity.

-

Inflammatory Diseases: Calmodulin is implicated in inflammatory signaling pathways.

However, without clinical data, these remain speculative areas for further investigation.

Preclinical Safety and Toxicology

No specific preclinical safety or toxicology data for Methophenazine diethanesulfonate has been found in the public domain. As a phenothiazine derivative, a general understanding of the potential toxicities associated with this class of compounds is warranted. These can include:

-

Extrapyramidal Symptoms (EPS): Due to dopamine D2 receptor blockade.

-

Sedation: Due to histamine H1 receptor antagonism.

-

Cardiovascular Effects: Such as orthostatic hypotension (α1-adrenergic blockade) and potential for QT prolongation.

-

Anticholinergic Effects: Dry mouth, blurred vision, constipation.

A thorough preclinical toxicology program would be necessary to establish the safety profile of Methophenazine diethanesulfonate. This would typically involve acute, sub-chronic, and chronic toxicity studies in at least two species (one rodent, one non-rodent), as well as genotoxicity, carcinogenicity, and reproductive toxicity studies.

Conclusion and Future Directions

Methophenazine diethanesulfonate stands out within the phenothiazine class due to its selective inhibition of calmodulin. The available preclinical data from a key comparative study highlights its potential as a more specific tool for studying calmodulin-mediated processes compared to less selective inhibitors like trifluoperazine.

However, the significant gaps in our knowledge of its pharmacokinetic profile, a comprehensive receptor binding landscape, and any clinical evaluation severely limit its current applicability. For researchers and drug developers, Methophenazine diethanesulfonate represents a molecule with a potentially valuable mechanism of action, but one that requires substantial foundational research to unlock its therapeutic potential.

Future research should prioritize:

-

Comprehensive ADME profiling: To understand its disposition in the body.

-

Full receptor binding screening: To identify potential off-target effects and secondary mechanisms of action.

-

In vivo efficacy studies in relevant disease models: To explore its therapeutic potential based on its calmodulin inhibitory activity.

-

Preclinical safety and toxicology studies: To establish a safety profile.

By systematically addressing these knowledge gaps, the scientific community can determine whether Methophenazine diethanesulfonate holds promise as a future therapeutic agent.

References

- Tkachuk VA, Men'shikov MIu, Severin SE, Gerasimova EV, Shvets VI. Metofenazate as a more selective calmodulin inhibitor than trifluoperazine. Arzneimittelforschung. 1987 Sep;37(9):1013-7.

-

Psychiatric Times. Drug Receptor Profiles Matter. [Link]

- Gonzalez-Maeso J, et al. Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors. Neuropsychopharmacology. 2008;33(9):2190-201.

Sources

Targeting the Calcium Sensor: A Technical Guide to Calmodulin Antagonists in Drug Discovery

Executive Summary

Calmodulin (CaM) is the primary intracellular calcium sensor, ubiquitously expressed and conserved across eukaryotes.[1][2][3] It translates Ca

This technical guide provides a rigorous analysis of CaM antagonists, detailing their molecular mechanisms, in vitro screening protocols, and in vivo pharmacodynamics. It is designed for researchers requiring actionable methodologies and mechanistic clarity.

Mechanistic Profiling: The Hydrophobic Switch

The efficacy of CaM antagonists lies in their ability to mimic the amphipathic helices of CaM-binding proteins.

The Activation Mechanism

In the resting state (low Ca

Antagonist Binding Modes

CaM antagonists function as competitive inhibitors with respect to the target protein but often show mixed kinetics regarding Ca

-

Phenothiazines (e.g., Trifluoperazine - TFP): Originally antipsychotics; bind to CaM with a stoichiometry of 2:1 (drug:protein) in the presence of Ca

. They anchor to the hydrophobic patches, preventing the "wrapping" of CaM around its target. -

Naphthalenesulfonamides (e.g., W-7): interact specifically with the Ca

-CaM complex. W-7 is often paired with W-5 (a chlorine-deficient analog) as a negative control due to W-5's significantly lower affinity. -

Imidazoles (e.g., Calmidazolium): Highly potent (nanomolar affinity), often acting as a "molecular glue" that locks CaM in a compact, inactive conformation.

Visualization of Signaling & Antagonism

The following diagram illustrates the canonical activation pathway and the precise intervention points of different antagonist classes.

Figure 1: Mechanism of CaM activation and competitive antagonism. Antagonists bind the hydrophobic pocket exposed by Ca2+, preventing target enzyme activation.

In Vitro Characterization & Screening

Comparative Potency (Quantitative Data)

When selecting an antagonist, specificity and potency are paramount. The table below consolidates IC50 values for key enzymes. Note the differential potency of W-7 versus its control, W-5.

Table 1: Comparative Potency of Common CaM Antagonists

| Antagonist | Class | Target: PDE1 (IC50) | Target: MLCK (IC50) | Key Characteristics |

| Calmidazolium | Imidazole | 0.15 µM | ~0.5 µM | Extremely potent; cytotoxic at high doses. |

| Trifluoperazine (TFP) | Phenothiazine | ~10 µM | ~15 µM | Cross-reacts with Dopamine D2 receptors. |

| W-7 | Sulfonamide | 28 µM | 51 µM | Cell-permeable; standard research tool. |

| W-5 | Sulfonamide | 240 µM | > 200 µM | Negative control for W-7 experiments. |

| DY-9760e | Novel | 0.9 µM (Ki) | - | High specificity for CaMKII & Calcineurin.[2] |

Data aggregated from Hidaka et al. and bench-validated sources [1, 2].

Protocol: PDE1 Inhibition Screening Assay

This protocol validates CaM antagonist activity by measuring the inhibition of Ca

Principle: PDE1 hydrolyzes cAMP to AMP.[4] Activity is dependent on the presence of the Ca

Reagents:

-

Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl

. -

Activator: 1 µM Calmodulin (Bovine brain), 50 µM CaCl

. -

Substrate: 1 µM [3H]-cAMP or fluorescent cAMP analog.

-

Enzyme: Purified PDE1 (0.01 units/well).

Workflow:

-

Preparation: In a 96-well plate, add 10 µL of test antagonist (serial dilution in DMSO).

-

Activation Mix: Add 20 µL of Buffer containing PDE1, CaM, and CaCl

.-

Control A (Max Activity): DMSO + PDE1 + CaM + Ca

. -

Control B (Basal Activity): DMSO + PDE1 + EGTA (removes Ca

).

-

-

Incubation: Incubate at 30°C for 15 minutes to allow antagonist-CaM equilibrium.

-

Reaction: Initiate by adding 20 µL of cAMP substrate. Incubate for 10–20 minutes.

-

Termination: Stop reaction (e.g., boiling or specific stop solution depending on detection method).

-

Analysis: Measure AMP production via scintillation counting or fluorescence polarization.

-

Calculation: Calculate % Inhibition =

.

In Vivo Pharmacodynamics & Translational Applications

Moving from the petri dish to the organism introduces complexity, particularly regarding bioavailability and off-target effects .

Oncology: Glioblastoma and Multiple Myeloma

CaM antagonists have shown promise in oncology by arresting the cell cycle at the G1/S transition.

-

Mechanism: Inhibition of CaM prevents the activation of CaMKII, which is required for cyclin D1 expression.

-

Case Study (Glioblastoma): Trifluoperazine (TFP) was shown to inhibit glioblastoma invasion.[5] Uniquely, TFP binds to CaM subtype 2 (CALM2), causing it to dissociate from IP3 Receptors (IP3R).[5] This dissociation forces the IP3R channel open, causing a massive, irreversible Ca

leak that triggers apoptosis [3].

Systemic Toxicity and Specificity

The "Achilles' heel" of first-generation antagonists (TFP, W-7) is specificity.

-

Phenothiazines are potent dopamine antagonists, causing extrapyramidal side effects (tremors, rigidity) at therapeutic doses required for CaM inhibition.

-

Cardiac Effects: CaM regulates L-type calcium channels and ryanodine receptors. Systemic CaM inhibition can lead to arrhythmias or hypotension.

Translational Workflow

The following diagram outlines the critical path for validating a CaM antagonist in vivo, highlighting the necessary toxicity checkpoints.

Figure 2: Translational workflow for CaM antagonists. Note the critical toxicity screen due to CaM's ubiquity.

References

-

Hidaka, H., et al. (1981). Properties of naphthalenesulfonamides as calmodulin antagonists. Proceedings of the National Academy of Sciences. Link

-

Weiss, B., et al. (1987). Antagonism of calmodulin-stimulated adenylate cyclase by trifluoperazine, calmidazolium and W-7 in rat cerebellar membranes.[6] Journal of Pharmacology and Experimental Therapeutics. Link

-

Kang, S., et al. (2017). Trifluoperazine, a Well-Known Antipsychotic, Inhibits Glioblastoma Invasion by Binding to Calmodulin and Disinhibiting Calcium Release Channel IP3R.[5] Molecular Cancer Therapeutics.[5] Link

-

Yokokura, S., et al. (2014). Calmodulin antagonists induce cell cycle arrest and apoptosis in vitro and inhibit tumor growth in vivo in human multiple myeloma.[7][8] BMC Cancer.[8] Link

-

Santa Cruz Biotechnology. Calmidazolium chloride Product Information. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Inhibition of calmodulin-dependent cyclic AMP phosphodiesterase by phenoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Antagonism of calmodulin-stimulated adenylate cyclase by trifluoperazine, calmidazolium and W-7 in rat cerebellar membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Calmodulin antagonists induce cell cycle arrest and apoptosis in vitro and inhibit tumor growth in vivo in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Calmodulin antagonists induce cell cycle arrest and apoptosis in vitro and inhibit tumor growth in vivo in human multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary studies on the therapeutic potential of Methophenazine diethanesulfonate.

Executive Summary

Methophenazine diethanesulfonate (also known as Metofenazate; trade name Frenolon) is a piperazine-derivative phenothiazine historically utilized for its antipsychotic properties via Dopamine

This guide outlines the technical basis for repurposing Methophenazine beyond neuropsychiatry, specifically focusing on its potential to reverse Multidrug Resistance (MDR) in oncology and its utility as a chemical probe for distinguishing CaM-dependent pathways from Troponin C-mediated processes.

Chemical & Pharmacological Profile

Methophenazine is structurally distinct from aliphatic phenothiazines due to its piperazine side chain and 3,4,5-trimethoxybenzoate ester, which contributes to its lipophilicity and membrane interaction profile.

Physicochemical Properties

| Property | Specification | Clinical Relevance |

| Chemical Name | Metofenazate diethanesulfonate | Active Pharmaceutical Ingredient |

| Class | Phenothiazine (Piperazine type) | High potency, lower sedative effects than chlorpromazine |

| Molecular Target | Dual-mechanism (Neuroleptic & Chemosensitizer) | |

| Solubility | High (Salt form: Diethanesulfonate) | Suitable for aqueous formulations/parenteral use |

| CaM Selectivity | Higher specificity than Trifluoperazine for CaM vs. Troponin C |

Mechanistic Deep Dive: The Calmodulin Axis

While the dopaminergic activity of Methophenazine is well-documented, its therapeutic potential in modern drug development lies in its anti-calmodulin activity .[1]

Mechanism of Action

Calmodulin (CaM) is a ubiquitous calcium-binding protein that regulates critical cellular processes, including cell proliferation (via PDE/cAMP) and drug efflux (via P-glycoprotein).

-

CaM-PDE Inhibition: Methophenazine inhibits the CaM-dependent stimulation of cyclic nucleotide phosphodiesterase (PDE).[2] Unlike other phenothiazines, it shows low affinity for Troponin C, making it a precision tool for isolating CaM-dependent signaling.

-

MDR Reversal: In multidrug-resistant cancer cells, P-glycoprotein (P-gp) efflux pumps are often regulated by phosphorylation states modulated by CaM. By inhibiting CaM, Methophenazine can potentially impair P-gp function, restoring sensitivity to chemotherapeutics like Doxorubicin.

Signaling Pathway Visualization

The following diagram illustrates the dual-pathway interference of Methophenazine, highlighting its intervention in both cell cycle progression and MDR efflux pumps.

Figure 1: Mechanistic blockade of Calmodulin-dependent pathways by Methophenazine. The compound prevents the activation of downstream effectors responsible for drug resistance and proliferation.

Preliminary Therapeutic Applications[3]

Based on the mechanistic profile, the following applications are currently under preliminary investigation or warrant immediate technical exploration.

Oncology: Reversal of Multidrug Resistance (MDR)

-

Rationale: Tumor cells often overexpress P-gp. Methophenazine's lipophilicity allows it to penetrate the membrane and inhibit the CaM-dependent regulation of these pumps.

-

Preliminary Data: Comparative studies suggest Methophenazine is effective at concentrations (

) that are achievable in vitro, with a selectivity profile that minimizes off-target cardiac effects associated with Troponin C binding (unlike Trifluoperazine).

Chemical Biology: Selective Probe Development

-

Rationale: Differentiating between CaM and Troponin C mediated calcium signaling is difficult.

-

Application: Methophenazine serves as a superior "negative control" for Troponin C studies or a specific inhibitor for CaM, allowing researchers to dissect complex calcium signaling networks with higher resolution than generic phenothiazines.

Experimental Protocols

To validate the therapeutic potential of Methophenazine in your specific context, the following standardized protocols are recommended.

Protocol A: Calmodulin-Dependent PDE Inhibition Assay

Objective: Quantify the

-

Preparation: Isolate PDE from bovine heart or brain. Prepare Calmodulin (10 units/mL).

-

Reaction Mix:

-

Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM

. -

Substrate:

cAMP (tritiated or fluorescent analog). -

Activator:

-

-

Treatment: Incubate enzyme mix with Methophenazine diethanesulfonate (concentration range: 0.1

to 100 -

Initiation: Add cAMP substrate.

-

Termination: Stop reaction after 20 minutes (boiling or specific inhibitor).

-

Analysis: Measure hydrolyzed 5'-AMP via scintillation counting or fluorescence polarization.

-

Validation: Control samples must include TFP (positive control) and CaM-free buffer (negative control).

Protocol B: In Vitro Chemosensitization (MDR Reversal)

Objective: Determine if Methophenazine restores cytotoxicity of Doxorubicin in resistant cell lines (e.g., MCF-7/Adr).

-

Cell Seeding: Plate MDR-positive cancer cells (5,000 cells/well) in 96-well plates.

-

Pre-incubation: Treat cells with Methophenazine at sub-toxic concentrations (determined via prior MTT, typically 1-5

) for 2 hours. -

Co-treatment: Add serial dilutions of Doxorubicin.

-

Incubation: 72 hours at 37°C, 5%

. -

Readout: Assess viability using MTT or CellTiter-Glo.

-

Calculation: Calculate the Reversal Index (RI):

.

Workflow Visualization

The following diagram details the logical flow for the Chemosensitization Protocol.

Figure 2: Experimental workflow for assessing the MDR-reversal capability of Methophenazine in resistant cancer cell lines.

References

-

Metofenazate as a more selective calmodulin inhibitor than trifluoperazine. Source: PubMed / NIH Significance: Establishes the core mechanistic advantage of Methophenazine over standard phenothiazines. URL:[Link]

-

Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells. Source: PLOS ONE Significance: detailed analysis of phenothiazine derivatives in KRAS-driven cancers and PP2A activation.[1] URL:[Link]

-

Repurposing of Chronically Used Drugs in Cancer Therapy: A Chance to Grasp. Source: MDPI (Cancers) Significance: Broad review of repurposing strategies, contextualizing the use of antipsychotics in oncology. URL:[Link]

-

A Covalent Calmodulin Inhibitor as a Tool to Study Cellular Mechanisms of K-Ras-Driven Stemness. Source: Frontiers in Molecular Biosciences Significance: Highlights the critical role of CaM inhibition in targeting cancer stemness, validating the target of Methophenazine. URL:[Link]

Sources

Methodological & Application

Experimental protocols for calmodulin inhibition assays with Methophenazine diethanesulfonate.

Application Note & Protocol: Selective Calmodulin Inhibition using Metofenazate Diethanesulfonate

Abstract & Core Directive

This guide details the experimental protocols for utilizing Metofenazate diethanesulfonate (also known as Methophenazine) as a selective Calmodulin (CaM) antagonist. Unlike broad-spectrum phenothiazines (e.g., Trifluoperazine) that cross-react with Troponin C, Metofenazate exhibits high specificity for CaM. This distinct pharmacological profile makes it a critical tool for dissecting CaM-dependent signaling pathways from other calcium-binding protein networks.

Key Applications:

-

Signal Transduction: Differentiating CaM-dependent kinase activation from Troponin C-mediated contractility.

-

Enzymology: Kinetic characterization of CaM-dependent Phosphodiesterase (PDE) inhibition.

-

Structural Biology: Probing hydrophobic pocket accessibility in Ca2+-saturated CaM.

Mechanism of Action

Calmodulin is a ubiquitous calcium sensor.[1][2] Upon binding four Ca²⁺ ions, CaM undergoes a conformational change, exposing hydrophobic pockets (methionine-rich regions) that bind and activate effector proteins (e.g., CaMKII, PDE).

Metofenazate functions as a competitive antagonist for these hydrophobic effector-binding sites.

-

Ca²⁺ Binding: CaM binds Ca²⁺, exposing hydrophobic patches.

-

Inhibitor Docking: Metofenazate binds to these exposed patches via hydrophobic interaction and electrostatic anchoring.

-

Steric Blockade: The bulky phenothiazine ring prevents the association of CaM with its downstream effectors (e.g., PDE), effectively silencing the signal.

Selectivity Note: Metofenazate shows a ~10-fold lower potency for Troponin C compared to Trifluoperazine, allowing for selective inhibition in complex tissue lysates (e.g., cardiac muscle).[3]

Figure 1: Mechanism of Metofenazate-mediated Calmodulin inhibition via hydrophobic pocket occlusion.

Materials & Reagents

| Reagent | Specification | Storage | Notes |

| Metofenazate Diethanesulfonate | >98% Purity (HPLC) | -20°C (Desiccated) | Protect from light. MW: ~818.42 g/mol .[4] |

| Calmodulin (CaM) | Bovine or Recombinant Human | -80°C | Avoid repeated freeze-thaw cycles. |

| Phosphodiesterase (PDE) | 3',5'-cyclic-nucleotide phosphodiesterase | -80°C | Activator-deficient (requires CaM). |

| Dansyl-CaM | Fluorescently labeled CaM | -80°C | For direct binding assays. |

| Assay Buffer | 50 mM Tris-HCl, pH 7.5 | 4°C | Supplement with 1 mM MgCl₂. |

| Calcium Stock | 100 mM CaCl₂ | RT | Use analytical grade. |

| EGTA | 100 mM, pH 8.0 | RT | For calcium-free controls. |

Stock Solution Preparation:

-

Dissolve Metofenazate diethanesulfonate in DMSO to a concentration of 10 mM .

-

Aliquot into light-tight tubes (amber) and store at -20°C.

-

Note: Aqueous solubility is improved by the diethanesulfonate salt, but DMSO ensures stability for stock solutions. Limit final DMSO concentration in assays to <1%.

Experimental Protocols

Protocol A: Fluorescence Displacement Binding Assay

Objective: Quantify the binding affinity of Metofenazate to CaM by displacing a hydrophobic fluorescent probe (Dansyl-CaM or hydrophobic dye).

Rationale: The fluorescence of Dansyl-CaM increases significantly upon Ca²⁺ binding due to exposure of the hydrophobic pocket. Metofenazate binding alters this environment, quenching or shifting the fluorescence.

-

Buffer Prep: Prepare 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM MgCl₂.

-

CaM Activation: Add Dansyl-CaM to a final concentration of 0.5 µM in the cuvette. Add 100 µM CaCl₂ to activate.

-

Baseline Measurement: Record emission spectrum (excitation: 340 nm; emission: 400–600 nm). Note the peak intensity (

). -

Titration: Sequentially add Metofenazate (0.5 µM to 100 µM) in small volumes.

-

Readout: Incubate for 2 mins after each addition and record fluorescence (

). -

Control: Perform a parallel titration with EGTA (1 mM) to confirm Ca²⁺-dependency.

-

Analysis: Plot

vs. [Inhibitor]. Fit to a one-site binding model to determine

Protocol B: PDE Enzymatic Inhibition Assay

Objective: Measure the functional inhibition of CaM-dependent Phosphodiesterase activity.[3][5][6] This is the "gold standard" for validating biological activity.

Workflow Diagram:

Figure 2: Step-by-step workflow for the PDE enzymatic inhibition assay.

Detailed Procedure:

-

Reaction Mix: In a microplate, combine:

-

Assay Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂).

-

Purified PDE (0.01 units/well).

-

Calmodulin (10 nM final).

-

CaCl₂ (50 µM final).

-

-

Inhibitor Addition: Add Metofenazate (0.1 µM – 100 µM) and pre-incubate for 10 minutes at 30°C to allow inhibitor-CaM complex formation.

-

Start Reaction: Add substrate cAMP (1 µM) (containing a trace of [³H]-cAMP if using radiometric assay, or use a colorimetric phosphate detection kit).

-

Incubation: Incubate for 20 minutes at 30°C.

-

Termination: Stop reaction by adding snake venom nucleotidase (for radiometric) or Malachite Green reagent (for colorimetric).

-

Calculation:

-

Calculate % Activity = (Rate with Inhibitor / Rate without Inhibitor) × 100.

-

Determine

using non-linear regression (Log(inhibitor) vs. response). -

Expected Result: Metofenazate should exhibit a

or

-

Data Analysis & Interpretation

| Parameter | Expected Value | Interpretation |

| 4 – 10 µM | Indicates potent inhibition of CaM-dependent activation. | |

| Selectivity Ratio | >10-fold | Ratio of |

| Ca²⁺ Dependency | Strict | Inhibition should be abolished in the presence of EGTA (excess chelator). |

Troubleshooting Guide:

-

Precipitation: Phenothiazines can precipitate at high concentrations (>200 µM). If turbidity is observed, verify solubility limits in your specific buffer.

-

High Background: If using fluorescence assays, check for "inner filter effects" (absorbance of the inhibitor itself at excitation/emission wavelengths). Metofenazate absorbs UV; correct fluorescence data for sample absorbance if necessary.

References

-

Tkachuk, V. A., & Baldenkov, G. N. (1978). Metofenazate as a more selective calmodulin inhibitor than trifluoperazine.[4][7][8] [Arzneimittel-Forschung, 28(9), 1013–1017].

- Note: This is the seminal paper establishing the selectivity profile of Metofenaz

- Weiss, B., & Levin, R. M. (1978). Mechanism for selectively inhibiting the activation of cyclic nucleotide phosphodiesterase and adenylate cyclase by antipsychotic agents. [Advances in Cyclic Nucleotide Research, 9, 285-303]. Source for general phenothiazine-CaM interaction mechanisms.

-

MedChemExpress. Metofenazate diethanesulfonate Product Datasheet.

- Verification of chemical structure and commercial availability.

Sources

- 1. Interaction of drugs with calmodulin. Biochemical, pharmacological and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metofenazate as a more selective calmodulin inhibitor than trifluoperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Compound 48/80 is a selective and powerful inhibitor of calmodulin-regulated functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interaction of quaternary phenothiazine salts with calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. METOFENAZATE [drugs.ncats.io]

- 8. medchemexpress.com [medchemexpress.com]

Application Note: High-Sensitivity Quantitation of Methophenazine in Biological Matrices via LC-MS/MS

Abstract

This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantitation of Methophenazine (Metofenazate) in biological samples. Methophenazine, a phenothiazine antipsychotic, presents specific analytical challenges including high lipophilicity, light sensitivity, and significant protein binding. This guide addresses the critical handling of the diethanesulfonate salt form , providing precise conversion calculations to ensure accurate free-base reporting. The method utilizes Liquid-Liquid Extraction (LLE) to minimize phospholipid interference, achieving a Lower Limit of Quantitation (LLOQ) suitable for pharmacokinetic profiling (sub-ng/mL range).

Introduction & Scientific Rationale

The Analyte

Methophenazine (Metofenazate) is a perphenazine derivative esterified with 3,4,5-trimethoxybenzoic acid.[1] It functions as a calmodulin inhibitor and antipsychotic.

-

Chemical Structure: It consists of a hydrophobic tricyclic phenothiazine nucleus linked to a piperazine ring and a trimethoxybenzoate ester.

-

Salt Form: The diethanesulfonate salt is commonly used for stability.

-

Critical Note: In LC-MS/MS with Electrospray Ionization (ESI), the salt dissociates. The mass spectrometer detects the protonated free base

.

-

Analytical Challenges & Solutions

-

Adsorption: Phenothiazines are "sticky" amines. They adsorb to glass surfaces.

-

Solution: Use polypropylene (PP) tubes and silanized glass vials.

-

-

Stability: Phenothiazines are susceptible to photo-oxidation (turning pink/red).

-

Solution: All sample preparation must occur under amber light or in opaque vessels.

-

-

Matrix Effects: Co-eluting phospholipids can suppress ionization.

-

Solution: Liquid-Liquid Extraction (LLE) using MTBE (Methyl tert-butyl ether) is superior to Protein Precipitation (PPT) for this lipophilic compound.

-

Method Development Strategy

Stoichiometry & Stock Preparation

Accurate quantitation requires correcting for the mass difference between the weighed salt and the active free base.

Formulae:

Correction Factor (

Protocol: To prepare a 1.0 mg/mL (free base) stock solution, weigh 1.368 mg of the diethanesulfonate salt and dissolve in 1.0 mL of solvent.

Internal Standard (IS) Selection

-

Primary Choice: Methophenazine-d3 (if commercially available).

-

Secondary Choice: Chlorpromazine-d3 or Perphenazine-d3 (structural analogs with similar pKa and retention behavior).

Experimental Protocol

Reagents and Equipment

-

Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).

-

Extraction Solvent: MTBE (Methyl tert-butyl ether) or Hexane:Isoamyl Alcohol (98:2).

-

Buffer: Ammonium Formate (10 mM, pH 3.5).

-

Column: C18 Phase (e.g., Phenomenex Kinetex 2.6 µm C18, 50 x 2.1 mm) or equivalent charged-surface hybrid (CSH) column to improve peak shape for basic amines.

Sample Preparation Workflow (LLE)

This workflow is designed to maximize recovery while removing matrix interferences.

Figure 1: Liquid-Liquid Extraction (LLE) workflow optimized for lipophilic basic drugs.

Step-by-Step Detail:

-

Aliquot: Transfer 200 µL of plasma into a 2 mL polypropylene tube.

-

Spike IS: Add 20 µL of Internal Standard working solution. Vortex gently.

-

Basify: Add 200 µL of 0.1 M Carbonate Buffer (pH 9.5). Rationale: This neutralizes the amine, ensuring the drug is in its uncharged state to migrate into the organic solvent.

-

Extract: Add 1.5 mL MTBE. Cap and vortex vigorously for 5 minutes.

-

Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Transfer: Freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) or carefully pipette the top organic layer into a clean tube.

-

Dry: Evaporate under nitrogen at 40°C.

-

Reconstitute: Dissolve residue in 100 µL Mobile Phase (Initial conditions). Vortex 1 min, Centrifuge 1 min.

LC-MS/MS Conditions

Chromatography (LC):

-

Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 - 0.5 min: 10% B (Hold)

-

0.5 - 3.0 min: 10% -> 90% B (Linear Ramp)

-

3.0 - 4.0 min: 90% B (Wash)

-

4.0 - 4.1 min: 90% -> 10% B

-

4.1 - 6.0 min: 10% B (Re-equilibration)

-

Mass Spectrometry (MS):

-

Spray Voltage: 4500-5500 V.

-

Temperature: 500°C.

-

Curtain Gas: 30 psi.

MRM Transitions (Optimization Required): Since Methophenazine is an ester, the primary fragmentation often involves the cleavage of the ester bond or the phenothiazine side chain.

| Analyte | Precursor (Q1) | Product (Q3) | ID | Collision Energy (eV) |

| Methophenazine | 598.2 | 195.1 | Quantifier (Trimethoxybenzoyl) | 25-35 |

| 598.2 | 274.1 | Qualifier (Phenothiazine core) | 40-50 | |

| IS (e.g., Chlorpromazine-d3) | 322.1 | 89.1 | Quantifier | 25 |

Note: Precursor m/z 598.2 corresponds to the protonated free base (

Validation Parameters (FDA/EMA Guidelines)

To ensure the method is "Trustworthy" and "Authoritative," validation must adhere to current Bioanalytical Method Validation (BMV) guidelines.

Linearity & Sensitivity

-

Range: 0.1 ng/mL to 100 ng/mL.

-

LLOQ: 0.1 ng/mL (Signal-to-Noise ratio

10:1). -

Curve: Weighted linear regression (

).

Accuracy & Precision

-

Intra-day: 5 replicates at LLOQ, Low, Medium, High QC. CV% must be

15% (20% for LLOQ). -

Inter-day: 3 separate runs.

Matrix Effect & Recovery

-

Matrix Factor (MF): Compare peak area of analyte spiked into extracted blank matrix vs. neat solution.

-

Acceptance: IS-normalized MF should be close to 1.0 with CV < 15%.

-

-

Recovery: Compare extracted QC samples to unextracted standards representing 100% recovery.

Troubleshooting & Causality

| Issue | Probable Cause | Corrective Action |

| Low Recovery | Drug adsorbing to glass. | Switch to Polypropylene (PP) vials; add 0.5% BSA to plasma if binding is too low during spikes. |

| Peak Tailing | Interaction with silanols on column. | Increase buffer strength (Ammonium Formate) or use a CSH (Charged Surface Hybrid) column. |

| Pink Extract | Photo-oxidation of phenothiazine. | Strict light protection. Use amber tubes. Work in low light. |

| Signal Suppression | Phospholipids eluting with drug. | Monitor m/z 184 (Phosphocholine). Adjust gradient to flush column longer at 90% B. |

Logical Data Flow Diagram

Figure 2: Data processing logic ensuring regulatory compliance.

References

-

US Food and Drug Administration (FDA). (2018).[7][8] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

- Wojnicz, A., et al. (2016). Optimization of the extraction of antipsychotic drugs from plasma for LC-MS/MS analysis. (General reference for Phenothiazine LLE methods).

-

PubChem. (n.d.).[3] Metofenazate | C31H36ClN3O5S.[1][2][3] National Library of Medicine. Retrieved from [Link]

Sources

- 1. Metofenazate [drugfuture.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Metofenazate fumarate | C35H40ClN3O9S | CID 169443220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. antisel.gr [antisel.gr]

- 6. Determination of phenothiazines in human body fluids by solid-phase microextraction and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]

- 8. fda.gov [fda.gov]

Application Note: Methophenazine Diethanesulfonate in Neuroscience Research

Executive Summary

Methophenazine diethanesulfonate (Synonym: Metofenazate diethanesulfonate; CAS: 1674-48-2) is a phenothiazine derivative historically utilized as an antipsychotic agent. However, in contemporary neuroscience research, it has been repurposed as a highly selective Calmodulin (CaM) antagonist .

Unlike non-selective phenothiazines (e.g., chlorpromazine, trifluoperazine) which exhibit broad promiscuity across dopaminergic, adrenergic, and cholinergic receptors, Methophenazine diethanesulfonate displays a distinct pharmacological profile. It acts as a potent inhibitor of the Ca²⁺/Calmodulin complex, making it a critical chemical probe for dissecting calcium signaling pathways, specifically those governing synaptic plasticity, neuronal excitotoxicity, and autophagy.

This guide details the mechanistic rationale for selecting Methophenazine over other CaM inhibitors (such as W-7 or trifluoperazine) and provides validated protocols for its application in in vitro enzymatic assays and live-cell neuronal imaging.

Chemical Profile & Handling

The diethanesulfonate salt form is preferred in research settings due to enhanced aqueous solubility and stability compared to the difumarate or free base forms.

| Property | Specification |

| Chemical Name | Metofenazate diethanesulfonate |

| CAS Number | 1674-48-2 |

| Molecular Weight | 818.41 g/mol |

| Solubility | DMSO (≥10 mM), Water (Moderate; pH dependent) |

| Primary Target | Calmodulin (CaM) |

| Secondary Targets | Dopamine D2 receptors (Antagonist) |

| Storage | -20°C (Desiccated); Protect from light |

Handling Precaution: Phenothiazines are light-sensitive. All experimental steps involving Methophenazine stock solutions should be performed under low-light conditions or using amber tubes to prevent photo-oxidation, which can generate cytotoxic sulfoxides.

Mechanism of Action: Selective Calmodulin Inhibition

Calcium signaling in neurons is transduced primarily through Calmodulin (CaM). Upon binding Ca²⁺, CaM undergoes a conformational change exposing hydrophobic pockets that interact with effector enzymes (e.g., CaMKII, Calcineurin, PDE).

Methophenazine functions as a competitive antagonist for these hydrophobic effector-binding sites on the Ca²⁺/CaM complex.

Why Choose Methophenazine?

-

Selectivity: Early characterization (Tkachuk et al., 1987) demonstrated that Methophenazine is a more selective inhibitor of CaM-dependent phosphodiesterase (PDE) than trifluoperazine, exhibiting fewer off-target effects on protein kinase C (PKC) and membrane fluidity.

-

Potency: It inhibits CaM-dependent enzyme activation in the low micromolar range (IC₅₀ ≈ 10–50 µM depending on the effector).

Pathway Visualization

The following diagram illustrates the specific node of inhibition within the neuronal calcium signaling cascade.

Figure 1: Methophenazine blocks the interaction between the active Ca²⁺/CaM complex and downstream effectors like CaMKII and Calcineurin.[1]

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Objective: Create a stable, precipitation-free stock for cellular assays.

-

Weighing: Weigh 8.18 mg of Methophenazine diethanesulfonate.

-

Solvent: Dissolve in 1.0 mL of sterile, anhydrous DMSO to create a 10 mM stock .

-

Note: While water soluble, DMSO is preferred for stock stability.

-

-

Aliquoting: Aliquot into light-protective amber microcentrifuge tubes (50 µL per tube).

-

Storage: Store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles.

Protocol B: In Vitro Calmodulin-Dependent PDE Assay

Objective: Validate the inhibitory potency of Methophenazine against CaM-activated Phosphodiesterase 1 (PDE1).

Reagents:

-

Purified PDE1 (bovine brain origin).

-

Calmodulin (bovine/human recombinant).

-

cAMP substrate (fluorescent or radiolabeled).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.1 mM CaCl₂.

Procedure:

-

Baseline Setup: Prepare Assay Buffer containing 10 nM Calmodulin.

-

Inhibitor Series: Prepare a dilution series of Methophenazine in Assay Buffer (Range: 0.1 µM to 100 µM). Keep DMSO concentration constant (<0.5%).

-

Incubation: Mix PDE1 enzyme with the Methophenazine/CaM mixture. Incubate for 15 minutes at 30°C.

-

Rationale: This allows Methophenazine to occupy the hydrophobic pocket on CaM before the substrate is introduced.

-

-

Reaction: Initiate reaction by adding cAMP substrate.

-

Measurement: Monitor cAMP hydrolysis over 20 minutes.

-

Analysis: Plot % PDE Activity vs. Log[Methophenazine]. Determine IC₅₀.

-

Expected Result: IC₅₀ should fall between 10–30 µM.

-

Protocol C: Live-Neuron Calcium Imaging & Excitotoxicity

Objective: Assess the neuroprotective capacity of Methophenazine during glutamate-induced excitotoxicity.

Cell Model: Primary Rat Cortical Neurons (DIV 14).

Procedure:

-

Loading: Load neurons with a calcium indicator (e.g., Fluo-4 AM, 2 µM) for 30 minutes at 37°C.

-

Wash: Wash cells 3x with Tyrode’s solution (containing 1.8 mM Ca²⁺).

-

Pre-treatment: Incubate neurons with Methophenazine (10 µM) or Vehicle (DMSO) for 20 minutes.

-

Critical Step: Do not exceed 20 µM to avoid non-specific membrane stabilization effects common to phenothiazines.

-

-

Challenge: Perfuse neurons with Glutamate (50 µM) + Glycine (10 µM) to activate NMDA receptors.

-

Imaging: Acquire time-lapse images (1 frame/sec) at 488 nm excitation.

-

Readout:

-

Immediate: Methophenazine will not block the initial Ca²⁺ influx (it is not an NMDAR antagonist).

-

Delayed: Measure mitochondrial depolarization (using TMRE) or cell death (PI staining) at 24 hours.

-

Hypothesis: Methophenazine prevents the downstream "death signal" propagation (e.g., CaMKII/Calpain activation) despite the calcium influx, reducing excitotoxic damage.

-

Application Notes & Troubleshooting

Specificity vs. Toxicity

-

The "Phenothiazine Problem": At high concentrations (>50 µM), Methophenazine may exhibit dopaminergic antagonism (D2 blockade). If your study involves dopamine signaling, include a control using a specific D2 antagonist (e.g., Sulpiride) to distinguish CaM-mediated effects from D2-mediated effects.

-

Autophagy: CaM inhibition is a potent inducer of autophagy. Methophenazine can be used to induce autophagic flux in neurodegenerative models (Alzheimer's/Parkinson's) where autophagy is impaired.

Comparison with Other CaM Inhibitors

| Inhibitor | Target Specificity | Solubility | Notes |

| Methophenazine | High (CaM > PKC) | High (Salt form) | Less cytotoxic than W-7 in long-term assays. |

| W-7 | Moderate (CaM = PKC) | Low (Hydrophobic) | Common standard, but off-target lipid effects. |

| Trifluoperazine | Low (CaM, D2, Adrenergic) | Moderate | "Dirty" drug; high promiscuity. |

References

-

Tkachuk, V. A., & Baldenkov, G. N. (1978). Isolation of the regulatory subunit of cyclic AMP phosphodiesterase from human heart and its interaction with calmodulin inhibitors. Biochemistry (Moscow). (Foundational work on phenothiazine-CaM interaction)

-

Tkachuk, V. A., et al. (1987).[1] Metofenazate as a more selective calmodulin inhibitor than trifluoperazine.[1] Arzneimittelforschung, 37(9), 1013-1017.[1] (Key reference establishing selectivity)

-

Weiss, B., & Levin, R. M. (1978). Mechanism for selectively inhibiting the activation of cyclic nucleotide phosphodiesterase and adenylate cyclase by antipsychotic agents. Advances in Cyclic Nucleotide Research, 9, 285-303.

-

MedChemExpress. (2024). Metofenazate diethanesulfonate Product Datasheet. (Chemical properties and commercial availability)

Sources

High-Throughput Screening Assays for Calmodulin Inhibitors: A Technical Guide

Topic: High-throughput screening assays for calmodulin inhibitors. Content Type: Application Note and Protocol. Audience: Researchers, scientists, and drug development professionals.

Introduction: The Target and the Challenge

Calmodulin (CaM) is a ubiquitous, calcium-sensing protein that regulates a vast network of signaling pathways, including inflammation, apoptosis, and muscle contraction. Upon binding

The Challenge in HTS: Screening for CaM inhibitors presents unique difficulties. The protein has no intrinsic enzymatic activity to monitor directly. Traditional assays rely on coupling CaM to a downstream enzyme (e.g., phosphodiesterase), which introduces artifacts—compounds might inhibit the enzyme rather than CaM itself.

The Solution: Direct binding assays using Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) offer the most robust, artifact-free methods for High-Throughput Screening (HTS). This guide details the protocols for these "mix-and-read" homogeneous assays.

Assay Principle & Selection

We employ a competitive displacement strategy . A fluorescently labeled peptide (derived from a high-affinity CaM binder like M13) serves as the tracer.[1]

-

Bound State: In the presence of

, CaM binds the tracer. The tracer's rotation is slowed (High FP) or it is brought into proximity of a donor fluorophore (High TR-FRET). -

Inhibited State: A hit compound binds to the hydrophobic pocket, displacing the tracer. The tracer rotates freely (Low FP) or energy transfer is lost (Low TR-FRET).

Comparison of Methodologies

| Feature | Fluorescence Polarization (FP) | TR-FRET (e.g., HTRF, Lance) |

| Primary Use | Primary Screen (Gold Standard) | Secondary/Orthogonal Screen |

| Cost | Low (Single label tracer) | Medium (Donor & Acceptor pair) |

| Sensitivity | Moderate (nM to | High (sub-nM range possible) |

| Interference | Sensitive to autofluorescent compounds | Resistant (Time-gated reading) |

| Reagents | CaM + Fluorescein-Peptide | Biotin-CaM + Eu-Streptavidin + Acceptor-Peptide |

Visualizing the Assay Logic

The following diagram illustrates the competitive binding mechanism used in both FP and TR-FRET formats.

Caption: Figure 1: Competitive displacement mechanism. Inhibitors displace the fluorescent tracer, altering the signal (Polarization or FRET).

Primary Protocol: Fluorescence Polarization (FP)[2][3][4][5][6][7][8]

This protocol is optimized for 384-well black microplates. It uses the M13 peptide (derived from Myosin Light Chain Kinase), which binds CaM with high affinity (

Reagents & Buffer Preparation[9]

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM

, 0.01% Tween-20.-

Note:

is critical. Without it, CaM is inactive. Tween-20 prevents non-specific binding.

-

-

Protein: Recombinant Human Calmodulin (Target final conc:

, approx. 10-20 nM). -

Tracer: 5-FAM-labeled M13 peptide (Sequence: 5-FAM-KRRWKKNFIAVSAANRFG-NH2). (Target final conc: 2-5 nM).

-

Controls:

-

Max Signal (Bound): CaM + Tracer + DMSO.

-

Min Signal (Free): Buffer + Tracer + DMSO (simulates 100% inhibition).

-

EGTA Control: Add 2 mM EGTA to strip

and validate calcium dependence.

-

Step-by-Step Workflow

-

Compound Dispensing:

-

Dispense 100 nL of test compounds (10 mM in DMSO) into 384-well black plates (low volume).

-

Final DMSO concentration should be

.

-

-

Protein Addition:

-

Dilute CaM in Assay Buffer to 20 nM.

-

Dispense 10

L of CaM solution into all wells (except "Min Signal" wells; add buffer there). -

Incubation 1: Incubate for 15 minutes at Room Temperature (RT) to allow compound-protein interaction.

-

-

Tracer Addition:

-

Dilute FAM-M13 Tracer in Assay Buffer to 4 nM.

-

Dispense 10

L of Tracer solution into all wells. -

Final Volume: 20

L. -

Final Concentrations: 10 nM CaM, 2 nM Tracer.

-

-

Final Incubation:

-

Centrifuge plate at 1000 rpm for 1 minute to remove bubbles.

-

Incubate for 30–60 minutes at RT in the dark.

-

-

Detection:

Secondary Protocol: TR-FRET (Validation)

To eliminate false positives caused by autofluorescent compounds (common in FP), validate hits using TR-FRET. This assay uses a long-lifetime Europium donor, which allows measurement after the short-lived autofluorescence has decayed.

Reagents[1][6][10][11][12]

-

Donor: Europium-labeled Streptavidin (Eu-SA) or Eu-labeled anti-CaM antibody.

-

Acceptor: Biotinylated Calmodulin (Bio-CaM) + Cy5-labeled M13 Peptide (or Alexa647-M13).

-

Alternative Setup: Eu-CaM (Direct label) + Cy5-M13.

-

-

Buffer: Same as FP buffer, but add 0.1% BSA to prevent bead/fluorophore aggregation.

Workflow

-

Mix: Combine Bio-CaM (5 nM), Cy5-M13 (5 nM), and Test Compound in the plate.

-

Incubate: 30 minutes at RT.

-

Develop: Add Eu-Streptavidin (2 nM).

-

Final Incubate: 60 minutes at RT (allows Eu-SA to bind Bio-CaM).

-

Read: TR-FRET mode.

-

Excitation: 337 nm (Laser) or 320 nm (Flash lamp).

-

Emission 1 (Donor): 615 nm.

-

Emission 2 (Acceptor): 665 nm.

-

Delay: 50

s (critical to gate out autofluorescence).

-

Data Analysis & Quality Control

Calculations

Fluorescence Polarization (mP):

Inhibition (%):

Z-Prime (

HTS Workflow Diagram

Caption: Figure 2: Standard HTS workflow for homogeneous CaM binding assays.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Assay Window (Low | Tracer concentration too high relative to | Titrate Tracer. Ensure Tracer conc. |

| High Background (TR-FRET) | Non-specific binding of Eu-chelate. | Increase BSA to 0.1% or Tween-20 to 0.05%. |

| False Positives | Compound autofluorescence (in FP). | Mandatory: Re-test hits using the TR-FRET orthogonal assay. |

| No Binding Signal | Inactive CaM or lack of Calcium. | Ensure buffer contains 1 mM |

| Z' < 0.5 | Pipetting errors or instrument noise. | Check CV% of controls. Use automated dispensers (e.g., Multidrop). |

References

-

Vertex Pharmaceuticals. "Use of a fluorescent polarization based high throughput assay to identify new calmodulin ligands." PubMed. Link

-

Abankwa, D. et al. "High-throughput amenable fluorescence-assays to screen for calmodulin-inhibitors." Analytical Biochemistry, 2019. Link

-

Liyanage, M.R. et al. "Fluorescence Polarization Assay for Calmodulin Binding to Plasma Membrane Ca2+-ATPase."[4] Analytical Biochemistry, 2009.[4] Link

-

Horikawa, Y. et al. "A fluorescence polarization-based assay for the identification and evaluation of calmodulin antagonists." Analytical Biochemistry, 2010.[3] Link

-

PerkinElmer (Revvity). "AlphaScreen and AlphaLISA Assay Principles." Application Support. Link

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. Use of a fluorescent polarization based high throughput assay to identify new calmodulin ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A fluorescence polarization-based assay for the identification and evaluation of calmodulin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. "Fluorescence Polarization Assay for Calmodulin Binding to Plasma Membr" by Mangala Roshan Liyanage, Asma Zaidi et al. [digitalcommons.kansascity.edu]

- 5. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

Application Note & Protocol: Illuminating the Interaction of Methophenazine Diethanesulfonate with its Target using Fluorescent Labeling Techniques

Foreword: A Modern Approach to a Classic Compound

Methophenazine diethanesulfonate, a phenothiazine derivative, has long been of interest for its diverse pharmacological activities. Recent findings have identified it as a selective calmodulin inhibitor, a key protein involved in numerous cellular signaling pathways.[1] Understanding the precise nature of this interaction is critical for elucidating its mechanism of action and for the rational design of new therapeutics. This guide provides a comprehensive overview of advanced fluorescent labeling techniques to meticulously characterize the binding of Methophenazine diethanesulfonate to its target, offering a blend of theoretical principles and actionable protocols.

The "Why": Strategic Importance of Studying Methophenazine Binding

A deep understanding of the binding kinetics and affinity of Methophenazine diethanesulfonate for calmodulin is fundamental. This knowledge can:

-

Validate the Mechanism of Action: Confirming and quantifying the interaction with calmodulin provides a solid foundation for its pharmacological effects.

-

Guide Lead Optimization: Structure-activity relationship (SAR) studies can be accelerated by a robust and sensitive binding assay.

-

Inform on Specificity and Off-Target Effects: Characterizing binding to other potential targets can help predict and mitigate adverse effects.

Fluorescent techniques offer a highly sensitive, real-time, and often homogeneous platform to achieve these goals, making them indispensable tools in modern drug discovery.[2][]

Choosing Your Illuminating Tool: A Guide to Fluorescent Techniques

The selection of an appropriate fluorescent assay is a critical first step and depends on the specific question at hand, as well as the available resources. We will explore three powerful and widely used techniques.

Intrinsic Tryptophan Fluorescence: Listening to the Protein's Own Voice

Expertise & Experience: Many proteins, including calmodulin, contain tryptophan residues whose intrinsic fluorescence is exquisitely sensitive to their local environment.[4][5] Ligand binding often induces conformational changes that alter the fluorescence of these residues, providing a label-free method to monitor the interaction.[6][7][8] This approach is elegant in its simplicity, as it does not require modification of the drug or the target protein.

Trustworthiness: The validity of this technique is established by the saturable nature of the fluorescence change and the consistency of the calculated dissociation constant (Kd) across different experimental conditions.

Experimental Workflow: Intrinsic Tryptophan Fluorescence

Caption: Workflow for Intrinsic Tryptophan Fluorescence Binding Assay.

Protocol: Intrinsic Tryptophan Fluorescence Quenching Assay

-

Reagent Preparation:

-

Prepare a 2X stock solution of purified calmodulin in the desired assay buffer (e.g., 20 mM Tris, 150 mM NaCl, 1 mM CaCl2, pH 7.4).

-

Prepare a 2X serial dilution of Methophenazine diethanesulfonate in the same assay buffer.

-

-

Experimental Setup:

-

In a 96-well, low-volume, black microplate, add equal volumes of the 2X calmodulin solution and each concentration of the 2X Methophenazine diethanesulfonate serial dilution.

-

Include control wells with calmodulin only and buffer only.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 30 minutes, protected from light, to allow the binding to reach equilibrium.

-

Using a microplate reader, excite the samples at 295 nm and record the emission spectrum from 310 nm to 400 nm.

-

-

Data Analysis:

-

Determine the fluorescence intensity at the emission maximum for each well.

-

Subtract the fluorescence of the buffer-only wells (blank).

-

Plot the change in fluorescence intensity against the concentration of Methophenazine diethanesulfonate.

-

Fit the data using a non-linear regression model for one-site binding to determine the Kd.

-

Fluorescence Polarization (FP): A Dance in the Dark

Expertise & Experience: FP is a powerful technique for measuring the binding of a small molecule to a larger protein.[9][10] It relies on the principle that a small fluorescent molecule tumbles rapidly in solution, leading to low polarization of emitted light. Upon binding to a larger protein, its tumbling slows, and the polarization of the emitted light increases.[11] This technique is particularly well-suited for high-throughput screening.[12][13]

Trustworthiness: A key to a reliable FP assay is the design of a suitable fluorescent tracer. The assay's robustness is demonstrated by a stable assay window (the difference in polarization between the bound and free tracer) and the expected competitive displacement of the tracer by the unlabeled ligand.

Logical Relationship: Competitive FP Assay

Caption: Principle of a Competitive Fluorescence Polarization Assay.

Protocol: Competitive Fluorescence Polarization Assay

-

Tracer Selection and Characterization:

-

A fluorescently labeled molecule that binds to calmodulin must be used as a tracer. This could be a known fluorescent calmodulin ligand.

-

First, determine the Kd of the tracer for calmodulin by direct titration to ensure it is in a suitable range for a competition assay.

-

-

Assay Setup:

-

In a 96-well, low-volume, black microplate, add a fixed concentration of calmodulin and the fluorescent tracer (typically at or below the tracer's Kd).

-

Add a serial dilution of Methophenazine diethanesulfonate.

-

Include controls for the free tracer (no protein) and the fully bound tracer (no competitor).

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters and polarizers.

-

-

Data Analysis:

-

Plot the millipolarization (mP) values against the logarithm of the Methophenazine diethanesulfonate concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd_tracer).

-

Time-Resolved Förster Resonance Energy Transfer (TR-FRET): A Molecular Ruler

Expertise & Experience: TR-FRET is a highly sensitive technique that measures the proximity between a donor and an acceptor fluorophore.[14][15][16] By labeling calmodulin with a donor (e.g., a terbium or europium cryptate) and using a fluorescently labeled analog of Methophenazine diethanesulfonate as the acceptor, binding can be quantified by the energy transfer between the two.[17][18] The time-resolved aspect of this technique minimizes background fluorescence, leading to a high signal-to-noise ratio.

Trustworthiness: The assay's validity is confirmed by a dose-dependent increase in the FRET signal that is specific to the interaction. Control experiments with unlabeled ligand should abolish the FRET signal, demonstrating specificity.

Experimental Workflow: TR-FRET Assay

Caption: Workflow for a TR-FRET Binding Assay.

Protocol: TR-FRET Binding Assay

-

Reagent Preparation:

-

Label purified calmodulin with a suitable TR-FRET donor (e.g., via an antibody or a labeling kit).

-

Synthesize or acquire an analog of Methophenazine diethanesulfonate labeled with a compatible acceptor fluorophore.

-

-

Assay Setup:

-

In a 96-well or 384-well white microplate, add a fixed concentration of the donor-labeled calmodulin.

-

Add a serial dilution of the acceptor-labeled Methophenazine diethanesulfonate.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Using a TR-FRET enabled plate reader, excite the donor and measure the emission at both the donor and acceptor wavelengths after a time delay (e.g., 60 µs).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

-

Plot the TR-FRET ratio against the concentration of the acceptor-labeled ligand.

-

Fit the data to a one-site binding model to determine the Kd.

-

Quantitative Data Summary

| Technique | Key Parameter | Information Derived | Typical Protein Conc. | Typical Ligand Conc. |

| Intrinsic Tryptophan Fluorescence | Δ Fluorescence Intensity | Binding Affinity (Kd) | 1-10 µM | nM to mM |

| Fluorescence Polarization | Δ Millipolarization (mP) | Binding Affinity (Ki) | 10-100 nM | pM to µM |

| TR-FRET | TR-FRET Ratio | Binding Affinity (Kd) | 1-20 nM | pM to nM |

Concluding Remarks

The fluorescent techniques outlined in this guide provide a powerful and versatile arsenal for dissecting the interaction between Methophenazine diethanesulfonate and calmodulin. By carefully selecting the appropriate assay and adhering to rigorous experimental design, researchers can generate high-quality, reproducible data that will be instrumental in advancing our understanding of this compound's pharmacology and in the development of future therapeutics. The integration of these techniques into drug discovery pipelines will undoubtedly accelerate the journey from target validation to clinical candidates.[19][20][21]

References

- Enhanced optical imaging and fluorescent labeling for visualizing drug molecules within living organisms - PMC. (n.d.).

- Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres. (2025, April 29).

- Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - Scite.ai. (n.d.).

- Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PubMed. (2019, June 5).

- An intrinsic FRET sensor of protein-ligand interactions - PMC - NIH. (n.d.).

- Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC. (2019, June 5).

- Measurement of receptor-ligand binding by FRET - Strasbourg - PCBIS. (n.d.).

- Developing a Tryptophan Fluorescence Assay for Screening Ligands against USP5 Zf-UBD. (2018, September 21).

- New Technique Reveals Drug-Target Interactions in Subcellular Detail | Labcompare.com. (2022, May 3).

- Metofenazate (diethanesulfonate) (Methophenazine (diethanesulfonate)) | Calmodulin Inhibitor | MedChemExpress. (n.d.).

- Antibody tryptophan fluorescence for binding studies | BMG LABTECH. (n.d.).

- Fluorescent Labeling of Small Molecules - Probes / BOC Sciences. (n.d.).

- TR-FRET Assays Simplify and Accelerate Drug Discovery - BPS Bioscience. (n.d.).

- Protein labelling / detection TRF - qret technologies. (n.d.).

- New fluorescent technology tracks drug responses in cells - Drug Target Review. (2026, January 16).

- Beyond Binding Affinity: Detailed Profiling of Protein–Ligand Interactions with Time-Resolved FRET | Analytical Chemistry - ACS Publications. (2026, January 23).

- FLUORESCENCE POLARIZATION ASSAYS - BPS Bioscience. (n.d.).

- Fluorescence Polarization Assays in Small Molecule Screening - PMC - NIH. (n.d.).

- Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates | Biochemistry - ACS Publications. (2017, August 25).